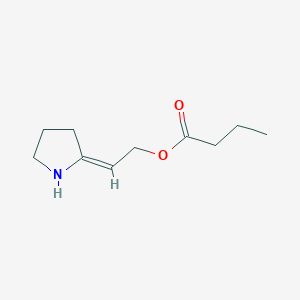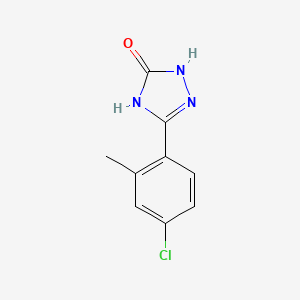
5-(4-Chloro-2-methylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylphenylamine and hydrazine hydrate.
Formation of Hydrazone: The amine reacts with hydrazine hydrate to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the triazole ring.
Final Product: The final product, 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one, is obtained after purification.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Reactors: Using batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can occur, replacing the chloro group with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: Nucleophiles such as amines or thiols for substitution reactions.
Major Products
Oxidation Products: Oxides of the triazole compound.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted triazole compounds depending on the nucleophile used.
Applications De Recherche Scientifique
5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical agents, particularly antifungal and antibacterial drugs.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides.
Material Science: It finds applications in the synthesis of advanced materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one involves:
Molecular Targets: The compound targets specific enzymes or receptors in biological systems.
Pathways: It may inhibit enzyme activity or block receptor sites, leading to its biological effects.
Binding Interactions: The chloro and methyl groups enhance binding affinity to the target sites, increasing the compound’s efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-methylphenol: A related compound with similar structural features.
1H-1,2,4-Triazole: The parent triazole compound without the phenyl substitution.
5-Phenyl-1H-1,2,4-triazol-3(2H)-one: A similar triazole compound with a phenyl group instead of the chloro-methylphenyl group.
Uniqueness
Structural Features: The presence of both chloro and methyl groups on the phenyl ring makes 5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3(2H)-one unique.
Biological Activity: The specific substitution pattern enhances its biological activity compared to other triazole derivatives.
Propriétés
Numéro CAS |
62036-24-2 |
|---|---|
Formule moléculaire |
C9H8ClN3O |
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
3-(4-chloro-2-methylphenyl)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C9H8ClN3O/c1-5-4-6(10)2-3-7(5)8-11-9(14)13-12-8/h2-4H,1H3,(H2,11,12,13,14) |
Clé InChI |
OGDOCHQKGWTMQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)C2=NNC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




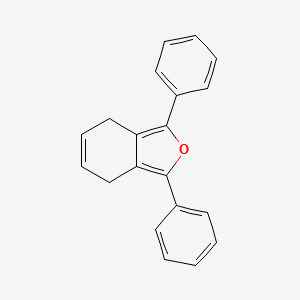
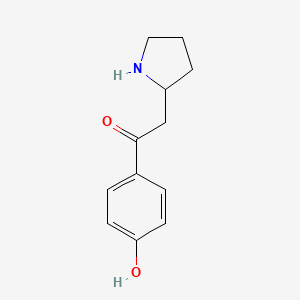

![Ethyl 2-cyano-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)acrylate](/img/structure/B12902310.png)
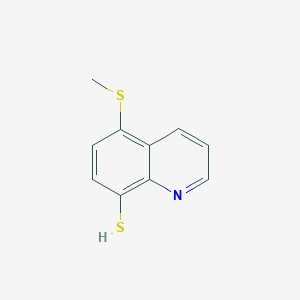

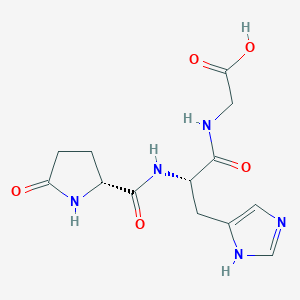



![2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol](/img/structure/B12902363.png)
